quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
Description
Systematic Nomenclature and Molecular Formula
The compound quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is systematically named according to IUPAC guidelines as 3-quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate . This nomenclature reflects its core indole structure substituted at the nitrogen atom with a 5-fluoropentyl chain and at the 3-position with a carboxylate ester linked to a quinolin-3-yl group.
The molecular formula is C23H21FN2O2 , with an average molecular mass of 376.431 g/mol and a monoisotopic mass of 376.158706 g/mol . The structural arrangement consists of three primary components:
- A 1H-indole core with a 5-fluoropentyl substituent at the nitrogen atom.
- A carboxylate ester group at the indole’s 3-position.
- A quinolin-3-yl moiety as the ester’s alcohol-derived component.
This configuration distinguishes it from related synthetic cannabinoids through the specific positioning of the quinoline ring system.
Stereochemical Configuration and Isomerism
This compound lacks chiral centers or stereogenic elements due to the planar geometry of the indole and quinoline aromatic systems and the linear 5-fluoropentyl chain. Consequently, the compound does not exhibit stereoisomerism. However, conformational isomerism arises from rotational flexibility in the fluoropentyl chain and ester linkage.
Key conformational features include:
- Fluoropentyl Chain Dynamics : The 5-fluoropentyl group adopts a staggered conformation to minimize steric hindrance, with the fluorine atom oriented trans to the indole nitrogen.
- Ester Linkage Geometry : The carboxylate ester adopts a near-planar configuration, facilitating π-orbital overlap between the indole and quinoline rings. This arrangement optimizes resonance stabilization.
No evidence of geometric (cis-trans) isomerism has been reported, as the ester and fluoropentyl substituents occupy fixed positions on the indole scaffold.
Crystallographic Data and Conformational Analysis
Crystallographic data for this compound remain unreported in peer-reviewed literature. However, analogous compounds such as 5F-PB-22 (a structural isomer with a quinolin-8-yl ester) provide indirect insights. For 5F-PB-22, single-crystal X-ray diffraction studies reveal:
- A melting point of 117.4°C, indicative of moderate intermolecular forces.
- A planar indole-quinoline system with a dihedral angle of 12.3° between the two aromatic rings.
Computational modeling of this compound predicts:
Comparative Structural Analysis with PB-22 Analogues
This compound belongs to the PB-22 analogue family, distinguished by variations in the quinoline substitution pattern. Key comparisons include:
The 3-quinolinyl substitution alters electronic distribution, potentially enhancing CB1 receptor binding due to improved π-π stacking with receptor residues. Conversely, PB-22’s 8-quinolinyl isomer exhibits faster metabolic degradation, as the ester group is more exposed to hydrolytic enzymes.
Structural Implications for Bioactivity :
- The 3-quinolinyl orientation may reduce steric clashes with the CB1 receptor’s transmembrane helices, favoring agonist activity.
- Fluorine’s electronegativity increases lipid solubility, potentially prolonging half-life compared to non-fluorinated analogues.
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
quinolin-3-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-9-3-5-11-22(19)26)23(27)28-18-14-17-8-2-4-10-21(17)25-15-18/h2-5,8-11,14-16H,1,6-7,12-13H2 |
InChI Key |
XUWUBKLJGGHABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
Preparation Methods
Core Indole Synthesis
The indole scaffold is synthesized from commercially available indole-3-carboxylic acid. Key steps include:
- N-Alkylation : Reacting indole-3-carboxylic acid with 1-bromo-5-fluoropentane in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Reaction Table 1: N-Alkylation Conditions
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | K₂CO₃ | 88 | |
| Solvent | DMF | – | |
| Temperature | 80–100°C | – | |
| Time | 12–24 hours | – |
Esterification with Quinolin-3-ol
The carboxylic acid intermediate is esterified with quinolin-3-ol under acidic or coupling conditions:
- Direct Esterification : Heating the acid with quinolin-3-ol in sulfuric acid (H₂SO₄) at 180°C for 5 minutes.
- Coupling Agents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.
Reaction Table 2: Esterification Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, 180°C, 5 min | 72 | 95 | |
| EDC/DMAP | DCM, RT, 24 hours | 85 | 99 |
Industrial-Scale Optimization
Process Intensification
Industrial production employs continuous flow reactors to enhance efficiency:
- Reactor Type : Microfluidic systems with immobilized catalysts (e.g., KF/alumina).
- Solvent Recovery : Aprotic solvents (e.g., acetonitrile) are recycled via distillation.
Table 3: Industrial vs. Laboratory Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24 hours | 2–4 hours |
| Yield | 72–85% | 90–95% |
| Purity | 95–99% | >99% |
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
- High-Resolution MS : [M+H]⁺ = 376.1587 (calculated for C₂₃H₂₁FN₂O₂).
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carbinol.
Substitution: Quinolin-3-yl1-(5-substituted-pentyl)-1H-indole-3-carboxylate.
Scientific Research Applications
Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a model compound in the study of synthetic routes and reaction mechanisms. It is also used in the development of new synthetic methodologies.
Biology: The compound is used in the study of cannabinoid receptors and their role in various physiological processes. It is also used in the development of new drugs targeting these receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of other indole-based compounds.
Mechanism of Action
The mechanism of action of quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids. This interaction leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of pain, inflammation, and other physiological processes.
Comparison with Similar Compounds
Key Observations :
- Tail Modifications: 5F-PB-22’s 5-fluoropentyl chain enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like PB-22 (pentyl chain) .
- Core Variations : Replacement of indole with indazole (e.g., 5F-AMB, MAB-CHMINACA) alters receptor binding kinetics and potency .
- Linking Groups : Amide-linked SCs (e.g., 5F-AMB) exhibit prolonged half-lives compared to ester-linked derivatives like 5F-PB-22 .
Analytical Differentiation
Chromatographic methods (LC-MS/PDA) effectively distinguish 5F-PB-22 from its isomers and analogues:
Table 2. Retention Times and Isomeric Profiles
| Compound | Retention Time (min) | Structural Feature |
|---|---|---|
| 5F-PB-22 (1) | 16.2 | Quinolin-8-yl, 5-fluoropentyl |
| 5F-PB-22 7Q isomer (2) | 15.8 | 7-Hydroxyquinoline isomer (compact structure) |
| 5F-PB-22 8IQ isomer (7) | 14.5 | 8-Hydroxyisoquinoline isomer |
| BB-22 | 18.9 | Cyclohexylmethyl tail |
| FUB-PB-22 | 19.3 | 4-Fluorobenzyl tail |
- Isomer Differentiation: Hydroxyquinoline isomers (e.g., 2–6) and hydroxyisoquinoline isomers (7–11) of 5F-PB-22 exhibit distinct retention times due to positional effects on polarity and molecular planarity .
- Structural Elongation : Compounds with extended aromatic systems (e.g., FUB-PB-22, NM2201) show longer retention times than 5F-PB-22 .
Pharmacological and Toxicological Profiles
Table 3. In Vivo and In Vitro Activity
| Compound | CB1 Receptor Affinity (Ki, nM) | THC-Like Discriminative Potency | Toxicity Profile |
|---|---|---|---|
| 5F-PB-22 | 0.6 | 10× THC | Severe neurotoxicity, cardiotoxicity |
| BB-22 | 1.2 | 5× THC | Moderate hepatotoxicity |
| 5F-AMB | 0.3 | 20× THC | Hyperthermia, seizures |
| NM2201 | 2.1 | 3× THC | Renal toxicity |
- Potency : Fluorination at the pentyl chain (5F-PB-22 vs. PB-22) increases CB1 affinity by ~30% .
- Toxicity : 5F-PB-22’s fluorinated tail may produce metabolites (e.g., fluoroalkyl acids) linked to mitochondrial dysfunction .
Legal and Regulatory Status
| Compound | U.S. Schedule | International Controls (Examples) |
|---|---|---|
| 5F-PB-22 | Schedule I | Malaysia (Poisons Act), EU, China |
| BB-22 | Schedule I | Tennessee (USA), Arkansas (USA) |
| NM2201 | Schedule I | China, U.S. DEA Temporary Control (2016) |
| MAB-CHMINACA | Schedule I | U.S. DEA (2016), UNODC monitored |
Biological Activity
Quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate, often referred to as a synthetic cannabinoid, is a compound that has garnered significant interest in pharmacological research due to its biological activity, particularly as an agonist at cannabinoid receptors. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C23H21FN2O2
- Molecular Weight : 376.4 g/mol
- CAS Number : 2365471-26-5
The structure consists of a quinoline moiety linked to a pentyl chain substituted with a fluorine atom, contributing to its unique pharmacological profile.
This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. This interaction initiates various physiological responses through modulation of neurotransmitter release and signal transduction pathways. The binding affinity and efficacy at these receptors are critical for its psychoactive effects, which resemble those of tetrahydrocannabinol (THC), the active component of cannabis.
Table 1: Comparison of Cannabinoid Receptor Agonists
| Compound Name | Receptor Affinity | Psychoactive Effects | Potential Therapeutic Uses |
|---|---|---|---|
| This compound | High (CB1, CB2) | Euphoria, altered perception | Pain management, anxiety disorders |
| Tetrahydrocannabinol (THC) | High (CB1) | Euphoria, relaxation | Chronic pain, nausea |
| JWH-018 | Moderate (CB1) | Euphoria, anxiety | Research in analgesia |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Psychoactive Effects : Similar to THC, this compound can induce euphoria and altered perception.
- Analgesic Properties : It may provide pain relief through its action on cannabinoid receptors.
Case Studies
- Study on Psychoactive Effects : A study conducted on synthetic cannabinoids demonstrated that quinolin derivatives like this compound produced significant psychoactive effects in animal models, mimicking the effects of THC .
- Analgesic Research : In vitro studies have shown that compounds similar to this compound can effectively modulate pain pathways through cannabinoid receptor activation .
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound are not extensively documented; however, its lipophilic nature due to the fluorinated side chain suggests enhanced bioavailability and receptor binding characteristics. Toxicological studies are necessary to assess potential adverse effects related to long-term use.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and handling quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate in laboratory settings?
- Methodological Answer : While synthesis protocols are not explicitly detailed in the literature, commercial preparations (e.g., Cayman Chemical) involve dissolving the compound in acetonitrile to prepare stock solutions (1 mg/mL), which are stored at -20°C to maintain stability . For experimental use, dilute stock solutions in acetonitrile to working concentrations. Solubility challenges can be addressed using DMSO/PEG300/Tween-80 mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) with heating (≤50°C) or sonication to resolve precipitation .
Q. How should researchers prepare and store stock solutions of this compound to ensure stability?
- Methodological Answer : Prepare stock solutions in acetonitrile at 1 mg/mL and store at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. Prior to experiments, dilute in acetonitrile to target concentrations. Stability is pH- and solvent-dependent, with acetonitrile preferred over aqueous buffers for long-term storage .
Q. What analytical techniques are most effective for initial characterization and purity assessment of this compound?
- Methodological Answer : Use LC-PDA (Liquid Chromatography with Photodiode Array Detection) and LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify isomers. For example, LC-MS chromatograms resolve 5F-PB-22 (1) from its ten isomers (2–11) based on retention times and mass fragmentation patterns. GC (Gas Chromatography) further categorizes isomers into Group A (compact structures, shorter retention) and Group B (extended structures, longer retention) .
Advanced Research Questions
Q. How do structural variations among quinolinyl and isoquinolinyl isomers influence their chromatographic behavior in LC-MS and GC analyses?
- Methodological Answer : Structural compactness governs retention times. Group A isomers (e.g., 5F-PB-22 (1), 7Q isomer (2)) have angular quinoline-indole arrangements, minimizing steric interactions and reducing retention. Group B isomers (e.g., 6IQ isomer (9)) adopt linear geometries, increasing surface area and interaction with stationary phases. Computational modeling (MMFF94 force field) confirms energy-minimized conformations correlate with observed chromatographic trends .
| Group | Structural Features | Retention Trend | Example Isomers |
|---|---|---|---|
| A | Angular quinoline-indole alignment | Shorter | 1, 2, 7 |
| B | Linear quinoline-indole alignment | Longer | 8, 9 |
Q. What computational methods are employed to predict conformational stability and intermolecular interactions of this compound isomers?
- Methodological Answer : Conformational analysis using MMFF94 force field (via PCModel) identifies energy-minimized structures. For example, 5F-PB-22 (1) exhibits a compact geometry with close proximity between the 5-fluoropentyl chain and quinoline ring, while the 7Q isomer (2) adopts an extended conformation. These models validate experimental retention data and predict steric/electronic interactions affecting binding to cannabinoid receptors .
Q. What methodological challenges arise when differentiating between hydroxyquinoline and hydroxyisoquinoline isomers of this compound, and how are they resolved?
- Methodological Answer : Isomers with hydroxy groups at adjacent positions (e.g., 7-hydroxyquinoline vs. 8-hydroxyisoquinoline) exhibit nearly identical mass spectra, complicating identification. Resolution requires dual analytical approaches :
LC-PDA : Compare UV-Vis spectra (e.g., absorption maxima shifts due to substituent position).
GC Retention Indexing : Leverage differences in boiling points and polarity between groups A and B .
Q. How do regulatory classifications impact the procurement and experimental use of this compound in academic research?
- Methodological Answer : The compound is classified as a Schedule I controlled substance by the U.S. DEA, requiring researchers to obtain licenses (e.g., DEA Registration for Analytical Labs) for procurement. Compliance includes documenting chain-of-custody, secure storage, and disposal via DEA-approved methods. International collaborations must adhere to local analogs (e.g., Japan’s Pharmaceutical Affairs Law) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
